2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a combination of phenoxy, oxadiazole, and propanamide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloro-3,5-dimethylphenol with appropriate reagents to form the phenoxy intermediate. This intermediate is then reacted with 5-(4-fluorophenyl)-1,2,4-oxadiazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-chloro-3,5-dimethylphenoxy)acetyl)amino)benzamide
- 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17ClFN3O3 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C19H17ClFN3O3/c1-10-8-15(9-11(2)16(10)20)26-12(3)17(25)22-19-23-18(27-24-19)13-4-6-14(21)7-5-13/h4-9,12H,1-3H3,(H,22,24,25) |
InChI Key |
CYHNIZZQPLTLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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